
N-methyl-2-(methylsulfanyl)-N-(4-nitrophenyl)pyridine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-methyl-2-(methylsulfanyl)-N-(4-nitrophenyl)pyridine-4-carboxamide, also known as MNMC, is a chemical compound that has been extensively studied for its potential use in scientific research. MNMC is a pyridine-based compound that contains a nitrophenyl group and a methylsulfanyl group. This compound has been found to have a variety of biochemical and physiological effects, and it is believed to have potential applications in a range of research fields.
Wirkmechanismus
The mechanism of action of N-methyl-2-(methylsulfanyl)-N-(4-nitrophenyl)pyridine-4-carboxamide is not fully understood, but it is believed to involve the inhibition of ion channels in cells. This compound has been found to be a potent inhibitor of the TRPM8 ion channel, which is involved in the sensation of cold temperatures. This compound has also been found to inhibit the activity of voltage-gated sodium channels, which are involved in the propagation of action potentials in neurons.
Biochemical and Physiological Effects:
This compound has been found to have a variety of biochemical and physiological effects. In addition to its ion channel inhibitory effects, this compound has been found to have antioxidant and anti-inflammatory effects. This compound has also been found to have analgesic effects, and it has been shown to reduce pain in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
N-methyl-2-(methylsulfanyl)-N-(4-nitrophenyl)pyridine-4-carboxamide has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized in large quantities. This compound is also relatively inexpensive compared to other compounds that are used in scientific research. However, this compound does have some limitations. It has been found to be cytotoxic at high concentrations, which can limit its use in certain experiments. This compound is also not very soluble in water, which can make it difficult to work with in some experiments.
Zukünftige Richtungen
There are several future directions for research involving N-methyl-2-(methylsulfanyl)-N-(4-nitrophenyl)pyridine-4-carboxamide. One potential direction is the development of this compound-based drugs for the treatment of cancer and other diseases. Another potential direction is the use of this compound as a tool to study the function of ion channels in cells. This compound could also be used as a scaffold for the development of new drugs that target ion channels. Finally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in scientific research.
Synthesemethoden
The synthesis of N-methyl-2-(methylsulfanyl)-N-(4-nitrophenyl)pyridine-4-carboxamide involves a multi-step process that typically begins with the reaction of 4-nitrophenyl hydrazine with ethyl acetoacetate to form a pyrazole intermediate. This intermediate is then reacted with methyl iodide to form the corresponding methylated product. The final step involves the reaction of the methylated product with thioacetamide to form this compound.
Wissenschaftliche Forschungsanwendungen
N-methyl-2-(methylsulfanyl)-N-(4-nitrophenyl)pyridine-4-carboxamide has been found to have potential applications in a range of scientific research fields, including neuroscience, cancer research, and drug development. In neuroscience, this compound has been studied for its potential use as a tool to study the function of ion channels in neurons. In cancer research, this compound has been found to have potential as a chemotherapeutic agent due to its ability to inhibit the growth of cancer cells. In drug development, this compound has been studied for its potential use as a scaffold for the development of new drugs.
Eigenschaften
IUPAC Name |
N-methyl-2-methylsulfanyl-N-(4-nitrophenyl)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O3S/c1-16(11-3-5-12(6-4-11)17(19)20)14(18)10-7-8-15-13(9-10)21-2/h3-9H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIFWVOBZSBXBNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=C(C=C1)[N+](=O)[O-])C(=O)C2=CC(=NC=C2)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


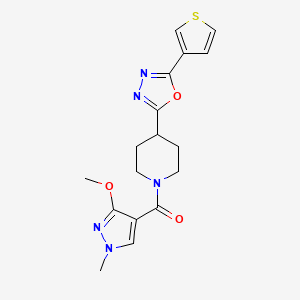
![5-Methyl-3-[[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methyl]-1,2-oxazole](/img/structure/B2689464.png)
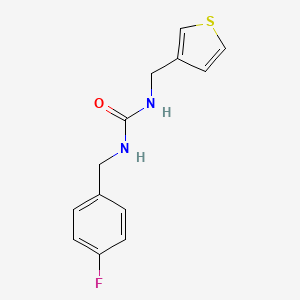
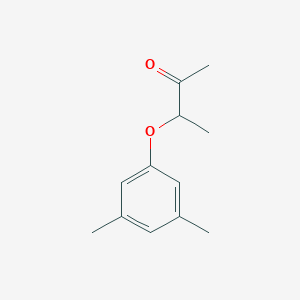
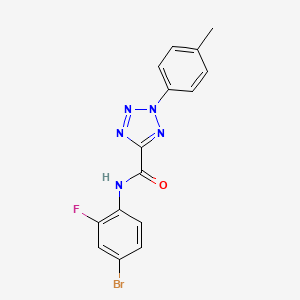
![tert-Butyl 4-[3-(3-cyanophenyl)ureido]piperidine-1-carboxylate](/img/structure/B2689470.png)
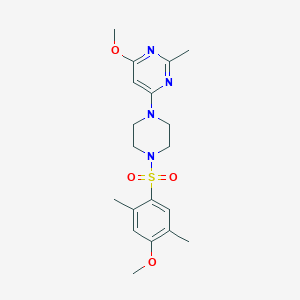
![N-(2-(furan-2-yl)-2-hydroxypropyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2689473.png)

![4-[butyl(ethyl)sulfamoyl]-N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2689477.png)
![N-[2-[5-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]cyclopropanesulfonamide](/img/structure/B2689479.png)
![1-Methoxy-4-{[({[(methylamino)carbonyl]amino}carbothioyl)amino]carbonyl}benzene](/img/structure/B2689480.png)
![N-(3-(1H-imidazol-1-yl)propyl)-N-(4-methylbenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride](/img/structure/B2689482.png)